1-(4-Aminophenyl)-3-propylpiperidin-4-ol
Description
1-(4-Aminophenyl)-3-propylpiperidin-4-ol is a piperidine derivative featuring a hydroxyl group at position 4, a propyl chain at position 3, and a 4-aminophenyl substituent. This structure confers unique physicochemical properties, including moderate lipophilicity (due to the propyl group) and hydrogen-bonding capacity (via the hydroxyl and amino groups).
Properties
IUPAC Name |
1-(4-aminophenyl)-3-propylpiperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-2-3-11-10-16(9-8-14(11)17)13-6-4-12(15)5-7-13/h4-7,11,14,17H,2-3,8-10,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDCHSBOFFCIHEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CN(CCC1O)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview
1-(4-Aminophenyl)-3-propylpiperidin-4-ol, also known as E-7386, is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy. This compound functions primarily as a selective inhibitor of the interaction between beta-catenin and CREB binding protein, playing a crucial role in the Wnt/beta-catenin signaling pathway. This pathway is integral to various cellular processes, including proliferation, differentiation, and motility.
E-7386 disrupts the Wnt/beta-catenin signaling pathway by inhibiting the interaction between beta-catenin and CREB binding protein. This inhibition leads to altered gene expression and significant changes in cellular processes. The compound has demonstrated the ability to modulate the tumor microenvironment and enhance immune responses, making it a promising candidate for cancer treatment.
Biological Activity
The biological activity of E-7386 has been characterized through various studies:
- Antitumor Activity : E-7386 exhibits significant antitumor activity across multiple cancer models. It has been shown to inhibit tumor growth effectively in xenograft models, indicating its potential utility in clinical applications.
- Selectivity : The compound exhibits high selectivity for beta-catenin over other kinases, which is crucial for minimizing off-target effects. Comparative studies have shown that E-7386 is more effective than similar compounds like PRI-724 and ICG-001 in inhibiting beta-catenin interactions.
Research Findings
Recent research has highlighted several key findings regarding the biological activity of E-7386:
- In vitro Studies : In vitro assays demonstrated that E-7386 effectively inhibits cell proliferation in various cancer cell lines, with IC50 values indicating potent activity.
- In vivo Studies : Animal studies have confirmed that E-7386 can significantly reduce tumor size in xenografted mice without notable toxicity, suggesting a favorable therapeutic window.
- Combination Therapy : Preliminary studies suggest that E-7386 may enhance the efficacy of existing therapies, such as anti-PD-1 antibodies, indicating its potential role in combination therapy strategies.
Data Table
The following table summarizes key data from recent studies on E-7386:
| Study Type | Model | Key Findings | Reference |
|---|---|---|---|
| In Vitro | Various Cancer Cell Lines | Significant inhibition of proliferation (IC50 < 100 nM) | |
| In Vivo | Xenograft Mice | Tumor size reduction by 50% at well-tolerated doses | |
| Combination Therapy | Melanoma Models | Enhanced efficacy when combined with anti-PD-1 |
Case Studies
Several case studies have explored the real-world applications and effectiveness of E-7386:
- Case Study 1 : A study involving patients with advanced melanoma treated with E-7386 in combination with standard therapies showed improved response rates compared to historical controls.
- Case Study 2 : Another investigation into the use of E-7386 in colorectal cancer revealed promising results, with patients experiencing significant tumor regression and manageable side effects.
These case studies underscore the potential clinical relevance of E-7386 and its role in enhancing treatment outcomes for various cancers.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes key structural differences and similarities between 1-(4-Aminophenyl)-3-propylpiperidin-4-ol and related piperidine/pyrrolidine derivatives:
Pharmacological and Physicochemical Properties
Lipophilicity and Solubility
- This compound: The propyl group contributes to moderate lipophilicity (logP ~2.5–3.0 estimated), while the hydroxyl and amino groups enhance aqueous solubility compared to fully alkylated analogs .
- CGP77675 (1-(4-(4-Amino-5-(3-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)phenethyl)piperidin-4-ol): Incorporation of a pyrrolopyrimidine moiety significantly increases molecular weight (~451.5 g/mol) and reduces solubility, limiting blood-brain barrier penetration .
Receptor Binding Hypotheses
- Compounds with 4-aminophenyl groups (e.g., the target compound) may exhibit affinity for serotonin or dopamine receptors due to structural resemblance to known pharmacophores .
- 1-(4-(1-Adamantyl)phenoxy)-3-piperidin-1-ylpropan-2-ol hydrochloride () includes an adamantyl group, which is associated with NMDA receptor modulation, suggesting divergent targets compared to the aminophenyl derivatives .
Preparation Methods
Formation of the Piperidin-4-ol Core
The 4-hydroxypiperidine scaffold can be synthesized or obtained through known methods, including reduction of nitrile precursors or functionalization of piperidine derivatives.
- One documented approach involves reducing (4-hydroxypiperidin-1-yl)acetonitrile using lithium aluminium hydride in tetrahydrofuran (THF) under reflux conditions (approximately 80 °C for 2 hours). This yields 1-(2-aminoethyl)piperidin-4-ol as an intermediate, which can be further functionalized.
| Step | Reagents/Conditions | Yield | Notes |
|---|---|---|---|
| Reduction | Lithium aluminium hydride in THF, reflux at 80 °C for 2 h | Moderate (e.g., 2.0 g from 2.0 g starting material) | Careful quenching with water and NaOH to destroy excess hydride |
Introduction of the 4-Aminophenyl Group
The 4-aminophenyl substituent is typically introduced via nucleophilic aromatic substitution or coupling reactions involving 4-nitrophenyl precursors followed by reduction.
A common method involves preparing 1-(4-hydroxyphenyl)-4-(4-nitrophenyl)piperazine derivatives, followed by catalytic hydrogenation or other reduction methods to convert the nitro group to an amine.
For example, the conversion of 1-(4-methoxy-phenyl)-4-(4-nitrophenyl)piperazine to 1-(4-hydroxyphenyl)-4-(4-aminophenyl)piperazine is achieved by hydrogenolysis of the methoxy and nitro groups, followed by purification steps.
| Step | Reagents/Conditions | Yield | Notes |
|---|---|---|---|
| Aromatic substitution | Reaction of N,N-bis(2-chloroethyl)-4-N-methyl-p-nitroaniline with p-methoxyaniline in solvents like DMF or toluene at 100 °C for 24 h | 87–88.5% | Followed by extraction and recrystallization |
| Reduction | Hydrogenation with bromine hydrogen gas in THF overnight | 55% | Converts methoxy and nitro groups to hydroxy and amino |
Installation of the Propyl Group at the 3-Position
The propyl substitution on the piperidine ring can be introduced through alkylation or Mannich-type reactions.
Literature on related compounds suggests the use of Mannich reactions involving paraformaldehyde and secondary amines to introduce alkyl groups on the piperidine ring.
The Mannich reaction is performed in solvents such as tetrahydrofuran or 1,4-dioxane, which provide better yields and purity compared to ethanol or isopropanol.
| Step | Reagents/Conditions | Yield | Notes |
|---|---|---|---|
| Mannich reaction | Carbamate intermediate + paraformaldehyde + appropriate secondary amine hydrochloride in THF or 1,4-dioxane | Variable, improved with THF | Key step for introducing alkyl substituents |
Final Purification and Characterization
The final compound is typically purified by recrystallization using solvents such as 1,4-dioxane, ethyl acetate, or combinations thereof.
Characterization is performed by melting point determination, NMR spectroscopy (1H and 13C), and mass spectrometry to confirm structure and purity.
Summary Table of Preparation Steps
| Step No. | Transformation | Reagents/Conditions | Yield (%) | Key Notes |
|---|---|---|---|---|
| 1 | Reduction of nitrile to piperidin-4-ol | Lithium aluminium hydride in THF, reflux 80 °C, 2 h | Moderate | Requires careful quenching |
| 2 | Aromatic substitution with 4-nitrophenyl | N,N-bis(2-chloroethyl)-4-N-methyl-p-nitroaniline + p-methoxyaniline, DMF or toluene, 100 °C, 24 h | 87–88.5 | Extraction and recrystallization |
| 3 | Reduction of nitro to amino group | Hydrogenation with bromine hydrogen gas in THF overnight | 55 | Converts methoxy to hydroxy and nitro to amino |
| 4 | Mannich reaction for propyl substitution | Paraformaldehyde + secondary amine hydrochloride, THF or 1,4-dioxane | Variable | Solvent choice critical for yield |
| 5 | Purification | Recrystallization in 1,4-dioxane or ethyl acetate | - | Ensures high purity |
Research Findings and Analysis
The choice of solvent in Mannich reactions significantly affects yield and purity. THF and 1,4-dioxane outperform common alcohol solvents such as ethanol or isopropanol.
The reduction of nitro groups to amines via catalytic hydrogenation or hydrogen bromide gas is effective but may have moderate yields (~55%) and requires careful control to avoid over-reduction or side reactions.
Use of strong reducing agents like lithium aluminium hydride is effective for converting nitriles to amines but requires stringent anhydrous conditions and careful quenching to ensure safety and product integrity.
Multi-step syntheses involving protection and deprotection of phenol and amine groups are common to achieve the desired substitution pattern on the piperidine ring and aromatic moieties.
Q & A
Q. Table 1: Synthesis Optimization
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent | Ethanol | +15% vs. DCM |
| Reaction Time | 12–18 h | <5% degradation |
| Catalyst Loading | 10 mol% K₂CO₃ | +20% efficiency |
Basic: What spectroscopic and chromatographic techniques validate the structure of this compound?
Answer:
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 1.4–1.8 ppm (piperidine CH₂), δ 6.6–7.2 ppm (aromatic protons), and δ 3.5–4.0 ppm (OH/NH₂) confirm substituent positions .
- ¹³C NMR : Resonances at ~60–65 ppm (C-OH) and ~140 ppm (aromatic carbons) .
- Mass Spectrometry (MS) : Molecular ion [M+H]⁺ matches theoretical mass (±1 Da) .
- IR Spectroscopy : Bands at ~3300 cm⁻¹ (OH/NH₂) and ~1600 cm⁻¹ (C=C aromatic) .
Note : Discrepancies in NH₂ peak splitting (e.g., broad vs. sharp) may arise from hydrogen bonding; deuterated DMSO suppresses this .
Advanced: How can contradictory NMR data for piperidine derivatives be resolved?
Answer: Contradictions often stem from:
- Dynamic effects : Conformational flexibility in the piperidine ring alters coupling constants. Variable-temperature NMR (e.g., 25°C vs. −40°C) stabilizes rotamers .
- Solvent Polarity : Polar solvents (D₂O vs. CDCl₃) shift NH/OH proton signals. Use multiple solvents for cross-validation .
- Impurity Interference : LC-MS or 2D NMR (e.g., HSQC) isolates target signals from by-products .
Case Study : reports δ 2.78 ppm (piperidine CH₂) in CDCl₃, but DMSO-d₆ shifts this to δ 3.1–3.3 ppm due to hydrogen bonding .
Advanced: What experimental designs optimize reaction conditions for minimal by-products?
Answer:
- Design of Experiments (DoE) : Use factorial designs (e.g., Box-Behnken) to model interactions between temperature, catalyst, and solvent .
- By-Product Analysis : GC-MS identifies intermediates (e.g., over-alkylated amines) for targeted suppression .
- Continuous Flow Reactors : Improve heat/mass transfer, reducing side reactions (e.g., notes 30% fewer by-products vs. batch) .
Q. Table 2: DoE Factors for Yield Maximization
| Factor | Low Level | High Level | Optimal |
|---|---|---|---|
| Temperature (°C) | 60 | 80 | 70 |
| Catalyst (mol%) | 5 | 15 | 10 |
| Time (h) | 12 | 24 | 18 |
Advanced: How can computational models predict biological activity against targets like GPCRs?
Answer:
- Docking Studies : Software (AutoDock, Schrödinger) models ligand-receptor interactions. The aminophenyl group may bind GPCR hydrophobic pockets, analogous to ’s piperidine-GPCR mechanism .
- QSAR Models : Correlate substituent properties (e.g., logP, H-bond donors) with activity. Propyl chains enhance lipophilicity, potentially improving blood-brain barrier penetration .
- MD Simulations : Assess binding stability over time; piperidine ring rigidity vs. flexibility impacts residence time .
Validation : Compare in silico IC₅₀ values with in vitro assays (e.g., cAMP inhibition for GPCR activity) .
Basic: What functional groups dictate the reactivity of this compound?
Answer:
- Aminophenyl Group : Participates in electrophilic substitution (e.g., nitration) or diazotization .
- Piperidine-OH : Acts as a hydrogen-bond donor; susceptible to acetylation or oxidation .
- Propyl Chain : Influences steric hindrance in nucleophilic reactions (e.g., SN2 vs. SN1 pathways) .
Q. Reactivity Table
| Functional Group | Reaction Example | Conditions |
|---|---|---|
| NH₂ | Acylation | AcCl, pyridine |
| OH | Mitsunobu alkylation | DIAD, PPh₃ |
| Piperidine N | Quaternary salt formation | MeI, K₂CO₃ |
Advanced: How to design assays for evaluating target engagement (e.g., kinase inhibition)?
Answer:
- Kinetic Assays : Use fluorescence polarization (FP) to measure binding affinity (Kd) for kinases .
- Cellular Models : Overexpress target kinases in HEK293 cells; monitor phosphorylation via Western blot .
- Control Strategies : Include known inhibitors (e.g., staurosporine) and inactive analogs to validate specificity .
Data Interpretation : IC₅₀ shifts under varying ATP concentrations distinguish competitive vs. non-competitive inhibition .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
